molecular formula C8H7BrN2S B1285150 6-Bromo-4-methyl-1,3-benzothiazol-2-amine CAS No. 681126-45-4

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

Cat. No. B1285150
CAS RN: 681126-45-4
M. Wt: 243.13 g/mol
InChI Key: CQNDRYGENLEDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is a chemical compound offered for experimental and research use .


Synthesis Analysis

The synthesis of 2-amino-substituted benzothiazoles, such as 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, can be achieved through the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . This method yields high to excellent results and short reaction times under mild conditions .

Scientific Research Applications

Synthesis of 2-Amino-Substituted Benzothiazoles

6-Bromo-4-methyl-1,3-benzothiazol-2-amine can be used in the preparation of 2-aminobenzothiazoles . This compound is obtained in high to excellent yields and short reaction times under mild conditions .

Heterocyclic Compounds in Medicinal Chemistry

Benzothiazole, a component of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, is a privileged bicyclic ring system. It serves as a unique and versatile scaffold for experimental drug design .

Biological Activities

Benzothiazoles have been found to have a broad spectrum of biological activities. For example, 6-trifluoromethoxy-2-benzothiazolamine was found to interfere with glutamate neurotransmission in biochemical, electrophysiological and behavioral experiments .

Antifungal, Antitubercular, and Antimicrobial Activities

Compounds containing the benzothiazole nucleus have shown promising antifungal , antitubercular , and antimicrobial activities.

Anti-Diabetic, Antimalarial, and Anticonvulsant Activities

Benzothiazoles have also been studied for their anti-diabetic , antimalarial , and anticonvulsant activities.

Anticancer, Analgesic, and Anti-Inflammatory Activities

Research has shown that benzothiazoles have potential anticancer , analgesic , and anti-inflammatory activities.

Manufacturing Process for Key Intermediates

6-Bromo-4-methyl-1,3-benzothiazol-2-amine can be used in the manufacturing process of key intermediates in the atroposelective synthesis of potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

Antitumor Activity

Some compounds derived from 6-Bromo-4-methyl-1,3-benzothiazol-2-amine have shown promising antitumor activity against liver carcinoma (HEPG2-1) .

properties

IUPAC Name

6-bromo-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNDRYGENLEDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589442
Record name 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

CAS RN

681126-45-4
Record name 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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